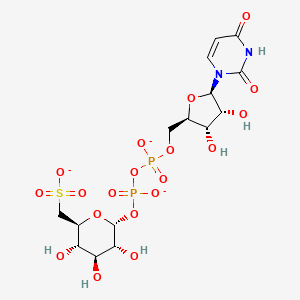

UDP-6-sulfoquinovose(3-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21N2O19P2S-3 |

|---|---|

Molecular Weight |

627.3 g/mol |

IUPAC Name |

[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonate |

InChI |

InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/p-3/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChI Key |

FQANCGQCBCUSMI-JZMIEXBBSA-K |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)[O-])O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CS(=O)(=O)[O-])O)O)O)O)O |

Synonyms |

UDP-sulfoquinovose uridine diphosphate sulfoquinovose |

Origin of Product |

United States |

Biosynthesis of Udp 6 Sulfoquinovose 3

Enzymatic Pathways and Catalytic Mechanisms

Detailed Multi-Step Reaction Mechanism

Enolization and Positioning for Sulfite (B76179) Attack

The biosynthesis of UDP-6-sulfoquinovose is a multi-step enzymatic process. uniprot.orgnih.gov A key stage in this pathway is the enolization of a UDP-4-keto-glucose intermediate. nih.govnih.gov This process is facilitated by the enzyme UDP-sulfoquinovose synthase, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov

The reaction mechanism, particularly studied in the context of the Agl3 enzyme from Sulfolobus acidocaldarius, involves an NAD+-dependent oxidation of UDP-D-glucose. nih.govnih.gov Deuterium labeling experiments have confirmed that the subsequent dehydration of UDP-D-glucose occurs exclusively from the enol form of UDP-4-keto-glucose. nih.govnih.gov This enolization step is critical as it sets up the substrate for the subsequent nucleophilic attack by sulfite. The formation of a UDP-4-keto-glucose-5,6-ene intermediate has been proposed, which would then be positioned for the addition of sulfite. nih.gov

Nucleophilic Addition of Sulfite at the C6 Position

Following enolization, the next critical step is the nucleophilic addition of a sulfite molecule at the C6 position of the UDP-glucose derivative. nih.govchemrxiv.orgresearchgate.net The enzyme catalyzes the transfer of sulfite to the UDP-4-keto-glucose-5,6-ene intermediate. nih.gov This reaction involves a nucleophilic attack across the double bond created in the previous step. nih.gov The precise identity of the sulfur donor in vivo is still under investigation, though in vitro assays have successfully used sodium sulfite. chemrxiv.orgresearchgate.netwikipedia.org

Characterization of Reaction Intermediates and Non-Productive Pathways

Research has identified several key reaction intermediates in the biosynthesis of UDP-6-sulfoquinovose. In the absence of a sulfur donor, the enzyme can convert UDP-D-glucose into UDP-4-keto-D-glucose and subsequently to UDP-D-glucose-5,6-ene. nih.govnih.gov The structure of UDP-D-glucose-5,6-ene has been confirmed using 1H and 13C-NMR spectroscopy. nih.govnih.gov This compound is considered a crucial, albeit sometimes transient, intermediate. nih.gov

Under conditions of low sulfite concentration, UDP-D-glucose-5,6-ene can accumulate, indicating that its conversion to the final product is dependent on the availability of the sulfur donor. nih.gov This accumulation can be seen as a non-productive pathway in the sense that the final product is not formed, but it provides valuable insight into the reaction mechanism. The conversion of UDP-D-glucose to UDP-sulfoquinovose by the Agl3 enzyme is considered a two-step reaction with UDP-D-glucose-5,6-ene as a key intermediate. nih.gov

Genetic and Molecular Regulation of Biosynthetic Processes

The biosynthesis of UDP-6-sulfoquinovose is tightly regulated at the genetic level, with specific genes and gene clusters responsible for encoding the necessary enzymes.

Identification and Functional Characterization of Biosynthetic Genes (sqdB, SQD1, agl3)

Several key genes have been identified and functionally characterized as encoding UDP-sulfoquinovose synthase, the central enzyme in this pathway. These include:

sqdB : Found in cyanobacteria and other bacteria, this gene is essential for the biosynthesis of the sulfolipid sulfoquinovosyldiacylglycerol (SQDG). oup.comapsnet.org Inactivation of sqdB in organisms like Thermosynechococcus elongatus and Sinorhizobium meliloti leads to a complete loss of SQDG. oup.comapsnet.org The sqdB gene product is highly conserved across different organisms. nih.gov

SQD1 : This is the plant ortholog of sqdB, identified in organisms like Arabidopsis thaliana and spinach. nih.govuniprot.orguniprot.org The SQD1 enzyme catalyzes the conversion of UDP-glucose and sulfite to UDP-sulfoquinovose and is crucial for the formation of sulfolipids in the thylakoid membranes of chloroplasts. uniprot.orguniprot.org

agl3 : This gene, found in the archaeon Sulfolobus acidocaldarius, encodes a UDP-sulfoquinovose synthase. uniprot.orgnih.gov Deletion of agl3 results in the absence of sulfoquinovose in the N-glycans of the S-layer glycoprotein (B1211001) and flagellin (B1172586), affecting cell stability, particularly at high salt concentrations. nih.govresearchgate.net The Agl3 protein shares about 40% sequence identity with the plant SQD1. nih.govnih.gov

| Gene | Organism Type | Function |

| sqdB | Bacteria, Cyanobacteria | Encodes UDP-sulfoquinovose synthase, essential for SQDG biosynthesis. oup.comapsnet.org |

| SQD1 | Plants | Encodes UDP-sulfoquinovose synthase for sulfolipid formation in chloroplasts. uniprot.orguniprot.org |

| agl3 | Archaea (S. acidocaldarius) | Encodes UDP-sulfoquinovose synthase for N-glycan assembly. uniprot.orgnih.gov |

Organization of Gene Clusters and Operons Involved in Sulfoquinovose Biosynthesis (e.g., agl1-agl4 in Sulfolobus acidocaldarius)

In many organisms, the genes involved in sulfoquinovose biosynthesis are organized into clusters or operons, suggesting coordinated regulation. A notable example is the agl1-agl4 gene cluster in Sulfolobus acidocaldarius. nih.govoup.com

This cluster includes:

agl3 (Saci0423) : The core UDP-sulfoquinovose synthase. nih.gov

agl4 (Saci0424) : Located downstream of agl3, it is annotated as a glucokinase, which is predicted to phosphorylate glucose as an initial step. nih.govnih.gov

agl2 (Saci0422) : Upstream of agl3, it is annotated as a dTDP-glucose pyrophosphorylase, which would generate UDP-glucose for Agl3. nih.govnih.gov

agl1 (Saci0421) : Also upstream, this gene is predicted to encode a membrane-bound glycosyltransferase that would transfer the synthesized sulfoquinovose to the N-glycan. nih.govnih.gov

This organization into a functional gene cluster highlights the integrated nature of the biosynthetic pathway, from the generation of the precursor UDP-glucose to the final transfer of sulfoquinovose.

| Gene in S. acidocaldarius | Predicted Function |

| agl1 (Saci0421) | Membrane-bound glycosyltransferase. nih.govnih.gov |

| agl2 (Saci0422) | dTDP-glucose pyrophosphorylase. nih.govnih.gov |

| agl3 (Saci0423) | UDP-sulfoquinovose synthase. uniprot.orgnih.gov |

| agl4 (Saci0424) | Glucokinase. nih.govnih.gov |

Transcriptional and Post-Transcriptional Regulatory Mechanisms Affecting Enzyme Expression

The synthesis of UDP-6-sulfoquinovose, a critical precursor for sulfolipids, is tightly regulated at both the transcriptional and post-transcriptional levels, often in response to environmental cues.

In the model plant Arabidopsis thaliana, the expression of the UDP-sulfoquinovose synthase gene, SQD1, is significantly induced by phosphate (B84403) starvation. researchgate.netresearchgate.net This response is mediated by the transcription factor PHR1, a central regulator of the plant's phosphate deficiency signaling pathway. researchgate.netresearchgate.net The gene UGP3, which encodes the chloroplastic UDP-glucose pyrophosphorylase responsible for producing the substrate UDP-glucose, is also co-expressed with sulfolipid biosynthesis genes and is transcriptionally upregulated under phosphate limitation. oup.comfrontiersin.orgfrontiersin.org Interestingly, research has noted discrepancies between the abundance of SQD1 mRNA, which increases under phosphate stress, and the activity of the SQD1 protein, which can remain unchanged. This suggests the presence of post-transcriptional regulatory mechanisms, such as potential redox-sensitive thiol modifications, that modulate enzyme activity. Further evidence for post-transcriptional control comes from studies in Tamarindus indica (Tamarind), where long non-coding RNAs have been predicted to target the SQD1 gene. horizonepublishing.com

In tomato (Solanum lycopersicum), the expression of UDP-sulfoquinovose synthase is integrated into a broader metabolic network that manages sulfite levels. Under conditions of extended darkness, which triggers catabolic processes, the transcription of the UDP-sulfoquinovose synthase gene is down-regulated. researchgate.netnih.gov

In the cyanobacterium Synechococcus elongatus PCC 7942, the regulatory landscape appears different. Despite an observed increase in the final sulfolipid product (SQDG) during phosphate starvation, the transcript levels for the biosynthetic genes sqdB (UDP-sulfoquinovose synthase) and sqdX (SQDG synthase) were found to be down-regulated. nih.gov This finding strongly implies that post-transcriptional or post-translational controls are the primary mechanisms for regulating the pathway and maintaining lipid homeostasis under these conditions. nih.gov

Impact of Gene Deletions and Mutagenesis on UDP-6-sulfoquinovose(3-) Synthesis and Associated Phenotypes

Genetic modification through gene deletion and site-directed mutagenesis has been instrumental in confirming the function of the enzymes involved in UDP-6-sulfoquinovose synthesis and in revealing the physiological importance of the pathway.

In Arabidopsis thaliana, mutagenesis of the SQD1 gene has provided insight into its catalytic mechanism. An engineered T145A mutant, where threonine at position 145 was replaced by alanine (B10760859), exhibited severely reduced enzymatic activity, underscoring the critical role of this specific amino acid residue in catalysis. nih.govpnas.org

Studies in the archaeon Sulfolobus acidocaldarius have shown that the targeted deletion of the agl3 gene, which encodes the UDP-sulfoquinovose synthase, completely impairs the synthesis of UDP-sulfoquinovose. nih.govresearchgate.net This genetic modification resulted in significant phenotypic changes, including the absence of sulfoquinovose in the N-glycans that modify the S-layer glycoprotein (SlaA) and flagellin (FlaB). nih.govnih.gov Consequently, the Δagl3 mutant displayed a reduced growth rate under high-salt conditions, highlighting the crucial role of this sulfo-glycan in maintaining cell envelope stability in extreme environments. nih.gov

In cyanobacteria, such as Thermosynechococcus elongatus BP-1, inactivation of the homologous sqdB gene led to a complete inability to produce the sulfolipid SQDG. oup.com This loss was compensated by a significant increase in the amount of the anionic phospholipid phosphatidylglycerol (PG). oup.com The sqdB mutant also exhibited slightly diminished growth rates and photosystem II activity even under nutrient-replete conditions. oup.com

In the non-photosynthetic bacterium Sinorhizobium meliloti, inactivation of the sqdB gene also created a sulfolipid-deficient mutant. However, unlike in many photosynthetic organisms, this deficiency had no observable negative impact on the bacterium's growth, even under phosphate-limiting conditions, nor did it affect its symbiotic nitrogen-fixing capabilities. apsnet.org In another bacterium, Rhodobacter sphaeroides, deletion of the sqdD gene, which acts downstream in the pathway, resulted in the accumulation of its substrate, UDP-sulfoquinovose, providing definitive proof of its role as the direct precursor in sulfolipid synthesis. nih.gov

| Organism | Gene | Impact on Synthesis | Associated Phenotype | Reference |

|---|---|---|---|---|

| Sulfolobus acidocaldarius | agl3 | Impaired UDP-sulfoquinovose synthesis | Lack of sulfoquinovose in N-glycans; reduced growth under salt stress | nih.govnih.gov |

| Thermosynechococcus elongatus | sqdB | Complete loss of SQDG | Slightly lower growth rate and PSII activity; increased phosphatidylglycerol content | oup.com |

| Sinorhizobium meliloti | sqdB | Sulfolipid-deficient | No detectable effect on growth or symbiosis | apsnet.org |

| Rhodobacter sphaeroides | sqdD (downstream) | Accumulation of UDP-sulfoquinovose | Sulfolipid-deficient | nih.gov |

Comparative Analysis of Biosynthetic Strategies Across Biological Domains

The biosynthesis of UDP-6-sulfoquinovose is a widespread process, but the context and subsequent use of this molecule vary significantly across different life forms.

Plant Systems (Arabidopsis thaliana, Tomato)

In plants like Arabidopsis thaliana and tomato, the synthesis of UDP-6-sulfoquinovose is a chloroplastic process. nih.govuniprot.orguniprot.org The key enzyme, SQD1, converts UDP-glucose and sulfite into UDP-sulfoquinovose. nih.govuniprot.org The crystal structure of the Arabidopsis SQD1 enzyme has been resolved, revealing that it belongs to the short-chain dehydrogenase/reductase (SDR) family and utilizes a tightly bound NAD+ cofactor for catalysis. pnas.orgwikipedia.org The pathway is a critical component of the plant's response to phosphate deficiency; under such stress, the synthesis of the sulfolipid SQDG is enhanced to functionally replace anionic phospholipids (B1166683), thereby helping to maintain the integrity of thylakoid membranes. researchgate.netpnas.org In tomato, this pathway is part of an integrated "sulfite network" that ensures sulfite, a potentially toxic intermediate, is managed effectively. researchgate.netnih.gov

Cyanobacterial Species (Synechococcus elongatus)

In cyanobacteria, the biosynthesis is genetically homologous to that in plants, with the enzyme UDP-sulfoquinovose synthase encoded by the sqdB gene. oup.complos.org The pathway's primary role is to produce the sulfolipid SQDG, an important constituent of the photosynthetic thylakoid membranes. oup.com However, the essentiality of this pathway can differ even between strains. For instance, in S. elongatus PCC 7942, SQDG is not essential for growth under optimal conditions but becomes critical under phosphate-deficient conditions. oup.com Genetic inactivation of sqdB typically results in a compensatory increase in the anionic phospholipid PG, demonstrating a functional overlap between these two lipids in maintaining membrane charge and stability. oup.com

Archaeal Organisms (Sulfolobus acidocaldarius)

The crenarchaeon Sulfolobus acidocaldarius represents a significant divergence in the use of UDP-6-sulfoquinovose. Here, the synthase is encoded by the agl3 gene, a homolog of the bacterial sqdB and plant SQD1 genes. nih.govnih.gov While the initial reaction—the conversion of UDP-glucose and sulfite to UDP-sulfoquinovose—is the same, the downstream fate of the product is different. nih.govnih.gov Instead of being used for sulfolipid synthesis, the sulfoquinovose moiety is incorporated into complex N-glycans that modify cell surface proteins, which are vital for survival in the organism's extreme environment. nih.govtudelft.nl Mechanistic studies suggest a divergent evolution of the archaeal Agl3 enzyme, which, in the absence of sulfite, can produce the side-product UDP-D-glucose-5,6-ene. nih.govresearchgate.net

Diverse Bacterial Lineages and Non-Photosynthetic Producers

The biosynthesis of UDP-6-sulfoquinovose is not restricted to photosynthetic organisms. The highly conserved sqdB gene is found in various bacterial lineages, including non-photosynthetic species like Sinorhizobium meliloti and Alicyclobacillus acidocaldarius. nih.govapsnet.org In the photosynthetic bacterium Rhodobacter sphaeroides, the pathway for assembling the final sulfolipid from UDP-sulfoquinovose involves a different set of enzymes (sqdC, sqdD) than those found in cyanobacteria and plants. apsnet.orgbiorxiv.org In the non-photosynthetic, nitrogen-fixing bacterium S. meliloti, the sulfolipid pathway, while present, does not appear to be essential for growth under phosphate stress or for its symbiotic relationship with host plants. apsnet.org Phylogenetic analyses indicate that the UDP-sulfoquinovose synthases found across all domains of life are the product of divergent evolution, adapted to the specific physiological needs of each organism. nih.gov

| Organism Type | Example Organism | Enzyme/Gene | Subcellular Location | Primary Role of Product | Reference |

|---|---|---|---|---|---|

| Plant | Arabidopsis thaliana | SQD1 | Chloroplast | Sulfolipid (SQDG) synthesis for thylakoid membranes | uniprot.orguniprot.org |

| Cyanobacterium | Synechococcus elongatus | SqdB | Cytoplasm | Sulfolipid (SQDG) synthesis for thylakoid membranes | oup.complos.org |

| Archaeon | Sulfolobus acidocaldarius | Agl3 | Cytoplasm | N-glycan synthesis for surface proteins | nih.govnih.gov |

| Non-Photosynthetic Bacterium | Sinorhizobium meliloti | SqdB | Cytoplasm | Sulfolipid (SQDG) synthesis (non-essential under tested conditions) | apsnet.org |

Biological Roles and Physiological Functions

Central Role in Sulfolipid (SQDG) Biogenesis

UDP-SQ is the essential precursor for the synthesis of SQDG, a major anionic lipid in thylakoid membranes. oup.comresearchgate.net The biosynthesis of UDP-SQ from UDP-glucose and sulfite (B76179) is catalyzed by the enzyme UDP-sulfoquinovose synthase (SQD1 in plants, SqdB in cyanobacteria). oup.combiorxiv.orgwikipedia.org Subsequently, the sulfoquinovose moiety is transferred from UDP-SQ to diacylglycerol (DAG) by SQDG synthase (SQD2 in plants, SqdX in cyanobacteria) to form SQDG. oup.combiorxiv.org This pathway underscores the central role of UDP-SQ in the production of a critical membrane component in photosynthetic organisms. annualreviews.org

One of the most well-documented roles of UDP-SQ-derived SQDG is its ability to substitute for phospholipids (B1166683), particularly phosphatidylglycerol (PG), under conditions of phosphate (B84403) limitation. oup.combiorxiv.orgencyclopedia.pub When phosphate is scarce, plants and cyanobacteria increase the synthesis of non-phosphorous lipids like SQDG to maintain the structural and functional integrity of their membranes. encyclopedia.pubnih.govmdpi.com This adaptive strategy allows organisms to conserve limited phosphate for essential processes like nucleic acid synthesis. encyclopedia.pub Studies on Arabidopsis thaliana have shown that the expression of SQD1, the gene encoding UDP-sulfoquinovose synthase, is upregulated during phosphate starvation, leading to increased SQDG production. oup.comwikipedia.org In mutants unable to synthesize SQDG, growth is often impaired under phosphate-deficient conditions, highlighting the importance of this compensatory mechanism. oup.comencyclopedia.pub

SQDG molecules, derived from UDP-SQ, are found in close association with various proteins embedded in the thylakoid membrane. wikipedia.org Notably, strong electrostatic interactions have been observed between SQDG and the chloroplast CF0-CF1 ATPase complex, a key enzyme in ATP synthesis. wikipedia.org It has been demonstrated that SQDG can protect the CF1 subunit of this complex from cold-induced inactivation. wikipedia.org Furthermore, SQDG is also found in association with the Rieske iron-sulfur protein, a component of the cytochrome b6f complex which is involved in electron transport. wikipedia.org These interactions suggest that SQDG plays a direct role in the function and stability of these critical photosynthetic protein complexes.

Involvement in Cellular Adaptations and Stress Responses

The synthesis of UDP-SQ and subsequently SQDG is not only a constitutive process but is also dynamically regulated in response to various environmental cues and stresses. This regulation allows organisms to adapt and survive in changing and often harsh conditions.

Emerging evidence suggests that UDP-SQ and SQDG are involved in plant defense against pathogens. A study on Arabidopsis thaliana revealed that plants with enhanced UDP-SQ synthesis showed increased resistance to the bacterial pathogen Pseudomonas syringae. This suggests that the modulation of membrane lipid composition, through the synthesis of SQDG from UDP-SQ, contributes to the plant's defense mechanisms. Furthermore, UDP-sulfoquinovose synthase has been identified as an upregulated protein in Arabidopsis plants expressing the rolB oncogene, which is known to enhance defense responses. mdpi.com

Emerging Role of Sulfite as a Signaling Molecule and its Interplay with UDP-SQ Metabolism

The synthesis of UDP-6-sulfoquinovose is a critical metabolic juncture, catalyzed by the enzyme UDP-sulfoquinovose synthase (EC 3.13.1.1), which utilizes UDP-glucose and sulfite as substrates. wikipedia.org The availability of sulfite, often derived from the reduction of sulfate (B86663) within chloroplasts in photosynthetic organisms, is a key determinant of UDP-SQ production. ebi.ac.uknih.gov This dependency positions sulfite not just as a substrate, but as a regulatory input governing the flux of carbon and sulfur into sulfolipid and sulfoglycan pathways.

Research into the enzymatic mechanism of UDP-sulfoquinovose synthases, such as Agl3 from Sulfolobus acidocaldarius, has shown that the reaction proceeds through an NAD+-dependent oxidation, dehydration, and enolization process. nih.gov Crucially, in the absence of the sulfur donor, sulfite, the enzyme can convert UDP-glucose into an alternative product, UDP-D-glucose-5,6-ene. nih.govnih.gov This demonstrates a sophisticated metabolic switch; the presence or absence of sulfite dictates the final product, preventing the wasteful expenditure of UDP-glucose when sulfur is scarce. This interplay suggests that intracellular sulfite levels can act as a signal, modulating enzyme activity and directing metabolic pathways in response to sulfur availability. The synthesis of UDP-SQ is thus tightly controlled by the cell's sulfur status, highlighting a form of metabolic signaling that ensures the coordinated production of essential sulfur-containing biomolecules.

Contributions to Glycoconjugate and Glycoprotein (B1211001) Assembly

UDP-SQ serves as the activated donor of the rare sugar sulfoquinovose for its incorporation into a variety of complex glycans. This function is particularly prominent in the post-translational modification of proteins in Archaea and in the biosynthesis of surface polysaccharides that can influence bacterial interactions with their environment.

In the domain of Archaea, particularly in extremophiles, sulfoquinovose is a key component of N-linked glycans that adorn crucial cell surface structures. In the thermoacidophilic crenarchaeote Sulfolobus acidocaldarius, the major S-layer glycoprotein (SlaA) and the flagellar protein (archaellin FlaB) are decorated with a complex, branched N-glycan that contains sulfoquinovose. nih.govasm.orgnih.govresearchgate.net The biosynthesis of this glycan is dependent on the enzyme Agl3, a UDP-sulfoquinovose synthase. nih.govnih.gov

Genetic studies have demonstrated that deleting the agl3 gene in S. acidocaldarius results in the production of S-layer and flagellin (B1172586) proteins with a truncated glycan structure lacking sulfoquinovose, a mannose, and a glucose residue. nih.govresearchgate.net This alteration not only reduces the molecular mass of these proteins but also impacts the organism's fitness; the Δagl3 mutant exhibits a significantly lower growth rate under conditions of high salt stress, underscoring the importance of complete glycosylation for maintaining a stable cell envelope in extreme environments. nih.gov The presence of the negatively charged sulfoquinovose is thought to contribute to this stability. nih.gov This role is not limited to a single protein or species, as sulfoquinovose-containing N-glycans have been identified on other archaeal proteins as well. nih.govasm.orgoup.com

Table 1: Examples of Archaeal Proteins Glycosylated with Sulfoquinovose

| Archaeal Species | Glycoprotein | Glycan Feature | Reference(s) |

| Sulfolobus acidocaldarius | S-Layer Protein (SlaA) | N-linked hexasaccharide containing 6-sulfoquinovose | nih.gov, asm.org |

| Sulfolobus acidocaldarius | Flagellin (FlaB) | N-linked hexasaccharide containing 6-sulfoquinovose | nih.gov, nih.gov |

| Sulfolobus acidocaldarius | Cytochrome b₅₅₈/₅₆₆ | N-linked highly branched hexasaccharide with 6-sulfoquinovose | asm.org, nih.gov, oup.com |

| Sulfolobus solfataricus | Surface Protein SSO1273 | N-linked branched heptasaccharide containing sulfoquinovose | asm.org |

| Haloferax volcanii | S-Layer Glycoprotein | N-glycan containing 6-sulfoquinovose | nih.gov, researchgate.net |

The biosynthesis of surface molecules via UDP-SQ is also implicated in the interactions between bacteria and their hosts. Certain pathogenic bacteria utilize UDP-SQ for the synthesis of surface polysaccharides that can play a role in evading host immune defenses, and strains deficient in UDP-SQ synthesis have shown reduced virulence.

In the marine bacterium Pseudovibrio sp. FO-BEG1, which lives in association with sponges, the expression of genes related to UDP-sulfoquinovose synthesis is linked to conditions that mimic host environments. Under phosphate limitation, a known stress signal that can trigger virulence, a UDP-sulfoquinovose biosynthetic protein was significantly upregulated. asm.orgmpg.de This upregulation occurred concurrently with an increase in the expression of proteins associated with virulence, including toxin-like proteins and factors involved in adhesion and host-cell interaction, such as TolB and OmpA. asm.org The bacterium also remodels its membrane, producing the sulfur-containing lipid sulfoquinovosyl diacylglycerol (SQDG), for which UDP-SQ is the direct precursor. asm.org This coordinated regulation suggests that the production of sulfoquinovose-containing molecules is part of a broader adaptive strategy that may enhance survival and virulence within a eukaryotic host.

Broader Biogeochemical Implications

The synthesis of UDP-6-sulfoquinovose is the foundational step for producing sulfoquinovose-containing compounds, which are immensely abundant in the biosphere. Consequently, this single enzymatic product has massive implications for global elemental cycling.

Sulfoquinovose, the sugar moiety transferred from UDP-SQ, is one of the most abundant organosulfur compounds on Earth. It is produced by nearly all photosynthetic organisms, including plants, algae, and cyanobacteria, and is primarily incorporated into the sulfolipid sulfoquinovosyl diacylglycerol (SQDG), a major component of photosynthetic membranes. ebi.ac.ukresearchgate.netnih.gov The sheer scale of this production has profound biogeochemical importance.

The biosynthesis of UDP-SQ from UDP-glucose and inorganic sulfite represents a primary mechanism by which sulfur is fixed from the inorganic pool into organic molecules. researchgate.netmdpi.com The subsequent degradation of the vast reservoir of sulfoquinovose by heterotrophic bacteria is a critical, yet often overlooked, link in the global sulfur and carbon cycles. ebi.ac.ukwhiterose.ac.ukrsc.org Bacteria employ specialized catabolic pathways, collectively termed sulfoglycolysis, to break down sulfoquinovose. researchgate.netrsc.org These pathways channel the carbon skeleton of the sugar into central metabolism, allowing bacteria to use it as a source of carbon and energy. nih.govrsc.org Simultaneously, the sulfonate group is cleaved and released as sulfite, which can then be biomineralized back to inorganic sulfate by other microbes, thus completing the sulfur cycle. ebi.ac.ukwhiterose.ac.ukrsc.org UDP-SQ is therefore the gatekeeper molecule for a pathway that facilitates the annual cycling of billions of tonnes of carbon and sulfur through the biosphere.

Table 2: Role of Sulfoquinovose in Global Biogeochemical Cycles

| Parameter | Finding | Significance | Reference(s) |

| Annual Production | Estimated at 10 billion tonnes per year. | Makes sulfoquinovose a major global reservoir of organic sulfur and carbon. | whiterose.ac.uk, ebi.ac.uk, researchgate.net, nih.gov |

| Sulfur Fixation | Synthesized from UDP-glucose and inorganic sulfite. | A primary pathway for incorporating inorganic sulfur into the biosphere's organic pool. | researchgate.net, nih.gov |

| Carbon Source | The six-carbon backbone is catabolized by bacteria via sulfoglycolysis. | Provides a significant source of carbon for heterotrophic microbial communities. | nih.gov, rsc.org |

| Sulfur Recycling | Bacterial degradation releases the sulfur as sulfite, which is then biomineralized to sulfate. | Completes the biogeochemical sulfur cycle, returning fixed sulfur to the inorganic pool. | whiterose.ac.uk, ebi.ac.uk, rsc.org |

Catabolism and Degradation Pathways of Sulfoquinovose Sq

Sulfoquinovose as a Primary Substrate for Microbial Degradation

Bacteria play a central role in the degradation of sulfoquinovose, utilizing it as a source of carbon and, in some cases, sulfur. nih.govnih.gov Diverse bacterial strains have been identified that can use SQ as their sole carbon source for growth. nih.gov These microbes are found in various environments, from soil and marine ecosystems to the human gut. nih.govnih.govnih.gov For instance, bacteria from the marine Roseobacter clade and prominent human gut bacteria like Eubacterium rectale can metabolize SQ. nih.govnih.govresearchgate.net The microbial breakdown of SQ often involves specialized catabolic pathways, collectively termed sulfoglycolysis, which parallel the central pathways of glucose metabolism. illinois.eduresearchgate.net In many cases, the degradation of SQ is a community effort, where initial breakdown by one set of organisms releases smaller sulfonated compounds that are then mineralized by other bacteria, ultimately closing the sulfur cycle. pnas.orgwhiterose.ac.uk

Sulfoglycolytic Pathways: Analogies to Central Carbon Metabolism

Sulfoglycolysis refers to the catabolic pathways that break down sulfoquinovose, drawing parallels to the well-known glycolysis pathways for glucose metabolism. illinois.eduresearchgate.net These pathways cleave the six-carbon backbone of SQ into two three-carbon fragments. pnas.org One fragment, typically containing carbons 1-3, enters central metabolism to provide energy and building blocks for the cell. pnas.org The other fragment, containing carbons 4-6 and the sulfonate group, is excreted as a C3-organosulfonate compound. pnas.orgwikipedia.org Several distinct sulfoglycolytic pathways have been discovered in bacteria, with the most prominent being analogs of the Embden–Meyerhof–Parnas (EMP) and Entner–Doudoroff (ED) pathways. researchgate.netnih.gov

The sulfo-Embden–Meyerhof–Parnas (sulfo-EMP) pathway is a variant of the classical EMP glycolytic pathway and was first identified in Escherichia coli. nih.govwikipedia.org This pathway catabolizes sulfoquinovose to generate dihydroxyacetone phosphate (B84403) (DHAP), which enters central metabolism, and an excreted sulfonated by-product. pnas.orgnih.gov

The sulfo-EMP pathway involves a sequence of enzymatic reactions that mirror the preparatory phase of glycolysis. nih.govacs.org It begins with the isomerization of SQ to 6-deoxy-6-sulfofructose (sulfofructose, SF). illinois.edunih.gov The sulfofructose is then phosphorylated by a specific kinase to produce 6-deoxy-6-sulfofructose-1-phosphate (SFP). illinois.edunih.gov This intermediate is subsequently cleaved by an aldolase (B8822740) in a retro-aldol reaction. wikipedia.orgresearchgate.net The cleavage yields two three-carbon molecules: Dihydroxyacetone Phosphate (DHAP) and 3-sulfolactaldehyde (SLA). illinois.eduresearchgate.net DHAP is a common intermediate in glycolysis and is further metabolized by the cell, while SLA is typically reduced to 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) and excreted. nih.govnih.gov A transiently formed intermediate, sulforhamnose, has also been identified during the initial isomerization step. wikipedia.orgacs.org

| Step | Substrate | Enzyme | Product(s) |

|---|---|---|---|

| 1. Isomerization | Sulfoquinovose (SQ) | Sulfoquinovose Isomerase | 6-deoxy-6-sulfofructose (SF) |

| 2. Phosphorylation | 6-deoxy-6-sulfofructose (SF) | Sulfofructose Kinase | 6-deoxy-6-sulfofructose-1-phosphate (SFP) |

| 3. Cleavage | 6-deoxy-6-sulfofructose-1-phosphate (SFP) | SFP Aldolase | Dihydroxyacetone Phosphate (DHAP) and 3-sulfolactaldehyde (SLA) |

| 4. Reduction | 3-sulfolactaldehyde (SLA) | Sulfolactaldehyde Reductase | 2,3-dihydroxypropane-1-sulfonate (DHPS) |

Escherichia coli K-12 is the model organism for studying the sulfo-EMP pathway. nih.govuni-konstanz.de In this bacterium, the enzymes required for sulfoglycolysis are encoded within a specific ten-gene cluster. nih.gov This pathway allows E. coli to utilize sulfoquinovose as a sole carbon source for growth, with DHAP entering the central carbon metabolism to generate energy and biomass. nih.govnih.gov The other product, 2,3-dihydroxypropane-1-sulfonate (DHPS), is quantitatively excreted from the cell. nih.gov The gene cluster responsible for this pathway is found in the vast majority of available E. coli genomes and is also widespread among other Enterobacteriaceae. nih.govnih.gov

The sulfo-Entner–Doudoroff (sulfo-ED) pathway represents another strategy for sulfoquinovose degradation, analogous to the classical Entner–Doudoroff pathway for glucose metabolism. nih.govpnas.org This pathway was first characterized in Pseudomonas putida SQ1. pnas.orgwikipedia.org It differs from the sulfo-EMP pathway in its initial oxidative steps and yields pyruvate (B1213749) directly from the cleavage of a key intermediate. pnas.org

The sulfo-ED pathway is an oxidative pathway consisting of five main enzymatic reactions. pnas.orgnih.gov It begins with the oxidation of sulfoquinovose by an NAD+-dependent SQ dehydrogenase, forming 6-deoxy-6-sulfogluconolactone (SGL). pnas.orgnih.gov This lactone is then hydrolyzed by a lactonase to yield 6-deoxy-6-sulfogluconate (sulfogluconate, SG). pnas.orgnih.gov A dehydratase then removes a water molecule from sulfogluconate to form 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG). pnas.orgnih.gov The key cleavage step is catalyzed by a KDSG aldolase, which splits KDSG into Pyruvate and 3-sulfolactaldehyde (SLA). pnas.orgnih.gov The pyruvate enters central metabolism to support growth. nih.gov The 3-sulfolactaldehyde is then oxidized by a dehydrogenase to 3-sulfolactate (SL), which is excreted by the bacterium. pnas.orgnih.gov

| Step | Substrate | Enzyme | Product(s) |

|---|---|---|---|

| 1. Oxidation | Sulfoquinovose (SQ) | SQ Dehydrogenase | 6-deoxy-6-sulfogluconolactone (SGL) |

| 2. Hydrolysis | 6-deoxy-6-sulfogluconolactone (SGL) | SGL Lactonase | 6-deoxy-6-sulfogluconate (SG) |

| 3. Dehydration | 6-deoxy-6-sulfogluconate (SG) | SG Dehydratase | 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG) |

| 4. Cleavage | 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG) | KDSG Aldolase | Pyruvate and 3-sulfolactaldehyde (SLA) |

| 5. Oxidation | 3-sulfolactaldehyde (SLA) | SLA Dehydrogenase | 3-sulfolactate (SL) |

Sulfo-Entner–Doudoroff (sulfo-ED) Pathway

Bacterial Species Utilizing the Sulfo-ED Pathway (Pseudomonas putida SQ1)

The environmental isolate Pseudomonas putida SQ1 utilizes a sulfoglycolytic pathway analogous to the classical Entner-Doudoroff (ED) pathway for glucose metabolism. frontiersin.orgnih.gov This "sulfo-ED" pathway allows the bacterium to use SQ as a sole source of carbon for growth, catabolizing it to pyruvate and excreting the C3-organosulfonate, 3-sulfolactate (SL). frontiersin.orgresearchgate.net The process involves a sequence of five key enzymatic reactions encoded by a single gene cluster. frontiersin.orgnih.gov

The pathway is initiated by an NAD+-dependent SQ dehydrogenase, which oxidizes sulfoquinovose to 6-deoxy-6-sulfogluconolactone (SGL). frontiersin.orgnih.gov Subsequently, a lactonase hydrolyzes SGL to form 6-deoxy-6-sulfogluconate (SG). nih.gov A dehydratase then acts on SG to produce 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG). frontiersin.orgnih.gov The core sulfoglycolysis step is catalyzed by KDSG aldolase, which cleaves KDSG into two three-carbon molecules: pyruvate and 3-sulfolactaldehyde (SLA). frontiersin.orgnih.gov The pyruvate enters central metabolism to support growth, while the SLA is oxidized to 3-sulfolactate (SL) by an NAD(P)+-dependent SLA dehydrogenase before being excreted. frontiersin.orgnih.gov This pathway demonstrates high specificity, as the enzymes involved are inactive on the phosphorylated intermediates of the classical ED pathway. illinois.edu

| Enzyme | Intermediate Substrate | Product |

| SQ Dehydrogenase | Sulfoquinovose (SQ) | 6-deoxy-6-sulfogluconolactone (SGL) |

| SGL Lactonase | 6-deoxy-6-sulfogluconolactone (SGL) | 6-deoxy-6-sulfogluconate (SG) |

| SG Dehydratase | 6-deoxy-6-sulfogluconate (SG) | 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG) |

| KDSG Aldolase | 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG) | Pyruvate and 3-Sulfolactaldehyde (SLA) |

| SLA Dehydrogenase | 3-Sulfolactaldehyde (SLA) | 3-Sulfolactate (SL) |

This table outlines the enzymatic steps of the Sulfo-ED pathway in Pseudomonas putida SQ1.

Sulfo-Transaldolase (sulfo-TAL) and Sulfo-Transketolase (sulfo-TK) Pathways

In addition to pathways that mirror the main trunks of glycolysis, bacteria also employ enzymes analogous to those in the pentose (B10789219) phosphate pathway (PPP) to degrade SQ.

The Sulfo-Transaldolase (sulfo-TAL) pathway , identified in diverse Gram-positive bacteria such as Bacillus megaterium and anaerobic Firmicutes, involves the key enzyme sulfofructose transaldolase (SqvA). frontiersin.orgnih.gov Following the initial isomerization of SQ to 6-deoxy-6-sulfofructose (SF), the transaldolase cleaves SF. researchgate.net It transfers the glycerone (dihydroxyacetone) moiety to an acceptor molecule like glyceraldehyde-3-phosphate (GAP), forming fructose-6-phosphate, which enters glycolysis. frontiersin.orgportlandpress.com This reaction leaves the C3-sulfonate sulfolactaldehyde (SLA) as the other product. portlandpress.com

The Sulfo-Transketolase (sulfo-TK) pathway represents another variation. In this pathway, a transketolase enzyme (SqwGH) transfers a two-carbon ketol unit from SF to an acceptor like GAP, yielding xylulose-5-phosphate (for the PPP) and the C4-sulfonate 4-deoxy-4-sulfoerythrose (SE). researchgate.netnih.gov Subsequent reactions convert SE into the C2-sulfonate 2-sulfoacetaldehyde (SAA). researchgate.net Different variants of the sulfo-TK pathway determine the final fate of SAA; it can be reduced to isethionate in anaerobic bacteria like Clostridium sp. MSTE9 or oxidized to sulfoacetate in aerobic bacteria, a process that can be coupled to ATP formation. researchgate.netfrontiersin.org Some bacteria, such as Faecalicatena spp., possess a bifurcated pathway that combines elements of both the sulfo-TK and sulfo-TAL pathways, producing both C2 and C3 sulfonated intermediates. frontiersin.org

Non-Sulfoglycolytic Degradation Mechanisms

In contrast to sulfoglycolysis, some bacteria possess pathways that initiate SQ degradation by directly attacking the stable carbon-sulfur bond.

Oxygenolytic C-S Cleavage Catalyzed by Sulfoquinovose Monooxygenases

A distinct, non-sulfoglycolytic strategy for SQ catabolism involves the direct, oxygen-dependent cleavage of the C-S bond. frontiersin.orgnih.gov This pathway, first detailed in the plant pathogen Agrobacterium tumefaciens, allows a single organism to utilize the entire carbon skeleton of SQ and its sulfur atom. frontiersin.orgnih.gov The key enzyme is a flavin mononucleotide-dependent sulfoquinovose monooxygenase (SMO) , also known as sulfo-ASMO. frontiersin.orgnih.gov

This enzyme, in concert with an NADH-dependent flavin reductase, catalyzes the oxidative desulfurization of SQ to release inorganic sulfite (B76179) and 6-oxo-glucose. frontiersin.orgnih.gov An NAD(P)H-dependent oxidoreductase then reduces 6-oxo-glucose to glucose, which can be funneled directly into primary metabolic pathways like glycolysis. nih.gov This oxidative pathway provides a significant metabolic advantage as it grants access to all six carbons of the sugar, unlike sulfoglycolytic routes that discard two or three carbons as sulfonated by-products. nih.gov A mechanistically distinct but functionally similar pathway has also been identified, which uses an iron and α-ketoglutarate-dependent alkanesulfonate dioxygenase (sulfo-ASDO) to achieve the same initial C-S bond cleavage. researchgate.net

| Pathway Name | Key Enzyme Type | Initial Products | Carbon Utilization |

| Sulfo-ASMO | Flavin-dependent Monooxygenase | Sulfite + 6-oxo-glucose | Complete (all 6 carbons) |

| Sulfo-ASDO | Iron-dependent Dioxygenase | Sulfite + 6-oxo-glucose | Complete (all 6 carbons) |

This table compares the two known non-sulfoglycolytic, oxygenolytic pathways for sulfoquinovose degradation.

Ecological Roles of Sulfoquinovose Degradation in Microbial Communities

The degradation of sulfoquinovose is a cornerstone of the biogeochemical cycling of sulfur and carbon in terrestrial and marine environments. nih.govillinois.eduportlandpress.com Given the immense annual production of SQ by photosynthetic organisms, its metabolism by heterotrophic bacteria represents a significant flux of these elements. nih.govresearchgate.net SQ acts as a selective nutrient, stimulating the growth of specific microbial populations capable of its degradation. researchgate.net

In marine ecosystems, bacteria of the Roseobacter clade are prominent players in SQ metabolism, representing a previously unrecognized link in the marine sulfur cycle. nih.gov In the human gut, dietary SQ from green vegetables is exclusively metabolized by the microbiota. frontiersin.orgfrontiersin.org The degradation is often cooperative; for instance, Eubacterium rectale can break down SQ into DHPS, which is then consumed by Bilophila wadsworthia to produce hydrogen sulfide (B99878) (H2S). researchgate.netphys.org This cross-feeding highlights the importance of syntrophic interactions within microbial communities for the complete mineralization of complex biomolecules. nih.gov The production of H2S from dietary SQ in the gut is of particular interest due to its dual role as both a beneficial signaling molecule at low concentrations and a potential inflammatory agent at high concentrations. nih.govresearchgate.net

Differential Dynamics in Aerobic Versus Anaerobic Environments

The fate of sulfoquinovose and its degradation products differs significantly between aerobic and anaerobic environments, largely dictated by the availability of oxygen as an electron acceptor.

In aerobic environments , the complete mineralization of SQ is common, typically yielding carbon dioxide, water, and inorganic sulfate (B86663) (SO4²⁻). frontiersin.org Aerobic bacteria can employ respiratory pathways like the sulfo-ED pathway or oxidative variants of the sulfo-TAL pathway. frontiersin.orgnih.gov Furthermore, the non-sulfoglycolytic, oxygenolytic pathways (sulfo-ASMO and sulfo-ASDO) are strictly aerobic, as they require molecular oxygen for the initial C-S bond cleavage. illinois.edu When sulfonated intermediates like DHPS or SL are produced, aerobic consortia readily oxidize the released sulfite to sulfate. frontiersin.orgnih.gov

In anaerobic environments , such as the human gut or anoxic sediments, SQ degradation follows fermentative pathways and often terminates in the production of hydrogen sulfide (H2S). frontiersin.orgphys.org Here, the primary degradation of SQ by fermenting bacteria like E. coli or Eubacterium rectale often involves the reduction of an intermediate (e.g., SLA to DHPS) to regenerate NAD+ for glycolysis. frontiersin.orgnih.gov The resulting sulfonated by-products (DHPS, SL, isethionate) are then utilized by sulfate- or sulfite-reducing bacteria (e.g., Desulfovibrio species) as terminal electron acceptors for anaerobic respiration, reducing the sulfite moiety to H2S. frontiersin.orgnih.gov This two-tiered process demonstrates a key bifurcation in the sulfur cycle: under aerobic conditions, the sulfur from SQ is oxidized to sulfate, while under anaerobic conditions, it is reduced to sulfide. frontiersin.org

Role in Nutrient Cycling and Potential for Hydrogen Sulfide (H₂S) Generation

The catabolism of sulfoquinovose (SQ), the polar headgroup of the ubiquitous plant sulfolipid, is a critical process in global biogeochemical cycles, particularly for sulfur and carbon. nih.govrsc.org Produced in immense quantities by photosynthetic organisms, an estimated 10 billion tons annually, SQ represents a significant reservoir of organosulfur. frontiersin.org Its degradation by diverse bacteria ensures the recycling of these essential elements. nih.govrsc.org

The breakdown of sulfoquinovose is often a multi-step, collaborative process involving different members of a microbial community. rsc.orgwhiterose.ac.uk This degradation can be broadly categorized into two main types of pathways. One group of pathways involves the complete metabolism of SQ by a single organism, which cleaves the carbon-sulfur bond to release sulfite and glucose, with the glucose then entering glycolysis. rsc.orgwhiterose.ac.uk The other, more common, group of pathways involves a scission of the six-carbon skeleton of SQ into two three-carbon fragments. rsc.orgwhiterose.ac.uk In this scenario, one fragment, dihydroxyacetone phosphate (DHAP), is utilized by the primary degrading bacterium for energy and growth. frontiersin.org The second fragment, a C₃-organosulfonate, is excreted and becomes a substrate for other microbes. rsc.orgfrontiersin.org

This two-tiered microbial process is fundamental to nutrient cycling. The primary degraders unlock the carbon stored in the sulfoquinovose molecule, while the secondary organisms, or "scavengers," specialize in breaking the highly stable carbon-sulfur bond of the excreted sulfonate intermediates. nih.gov This final step, known as desulfonation, releases the sulfur as inorganic sulfite (SO₃²⁻), which can then be oxidized to sulfate (SO₄²⁻). Sulfate is a bioavailable form of sulfur for plants and other organisms, thus closing the loop of the sulfur cycle. nih.gov

| Organism/Group | Tier | Role in Sulfoquinovose Catabolism | Key Intermediates/Products |

| Escherichia coli | 1 | Ferments SQ into a C₃ carbon source (DHAP) for growth and excretes a C₃-sulfonate. frontiersin.org | Dihydroxyacetone phosphate (DHAP), 2,3-dihydroxypropane-1-sulfonate (DHPS). frontiersin.org |

| Eubacterium rectale | 1 | Ferments SQ, producing DHPS as a key intermediate for other bacteria. nih.govsciencedaily.com | 2,3-dihydroxypropane-1-sulfonate (DHPS). sciencedaily.com |

| Pseudomonas putida | 1 | Utilizes the sulfo-Entner-Doudoroff pathway to break down SQ. whiterose.ac.uk | Sulfolactaldehyde, Sulfolactate. whiterose.ac.uk |

| Desulfovibrio sp. | 2 | Utilizes DHPS produced by Tier 1 bacteria, oxidizing it to sulfolactate and then cleaving it to release sulfite for anaerobic respiration. nih.govfrontiersin.org | Sulfite (SO₃²⁻), Hydrogen Sulfide (H₂S). frontiersin.org |

| Bilophila wadsworthia | 2 | Consumes SQ degradation intermediates (like DHPS) to produce H₂S in the human gut. nih.govsciencedaily.comnih.gov | Hydrogen Sulfide (H₂S). nih.govsciencedaily.com |

Under anaerobic conditions, such as those found in the human gut or anoxic sediments, the degradation of sulfoquinovose serves as a significant pathway for the generation of hydrogen sulfide (H₂S). frontiersin.orgnih.gov H₂S is a volatile sulfur compound with diverse and important signaling functions in biology. sciencedaily.com The production of H₂S from SQ is a clear example of cooperative catabolism. researchgate.net

For instance, a co-culture of Escherichia coli and Desulfovibrio sp. can effectively degrade SQ to H₂S. frontiersin.org E. coli first metabolizes SQ via a pathway analogous to the Embden-Meyerhof-Parnas (glycolysis) pathway. frontiersin.org This process cleaves the sugar into dihydroxyacetone phosphate (DHAP), which E. coli uses for growth, and 3-sulfolactaldehyde (SLA), which is reduced and excreted as 2,3-dihydroxypropane-1-sulfonate (DHPS). frontiersin.org

The Desulfovibrio species then takes up the excreted DHPS. frontiersin.org It possesses the necessary enzymatic machinery to complete the degradation. DHPS is first oxidized back to 3-sulfolactaldehyde and then further to 3-sulfolactate (SL). frontiersin.org A key enzyme, a sulfite-lyase, then cleaves the C-S bond in sulfolactate to yield pyruvate and sulfite (SO₃²⁻). frontiersin.org In the final step of this anaerobic process, the sulfite is used as an electron acceptor in respiration and is reduced by the dissimilatory sulfite reductase enzyme to produce hydrogen sulfide. nih.govfrontiersin.org A similar cooperative pathway has been identified in the human gut, where bacteria like Eubacterium rectale degrade SQ to DHPS, which is then used by Bilophila wadsworthia to generate H₂S. nih.govresearchgate.net

This anaerobic pathway represents a previously unrecognized link in the biogeochemical sulfur cycle and highlights how dietary compounds from green vegetables, rich in sulfoquinovose, can be a source of intestinal H₂S. frontiersin.orgnih.govsciencedaily.com

| Step | Process | Organism Example | Key Substrate | Key Product(s) |

| 1 | Primary SQ Fermentation | Escherichia coli, Eubacterium rectale | Sulfoquinovose (SQ) | Dihydroxyacetone phosphate (DHAP), 2,3-dihydroxypropane-1-sulfonate (DHPS). frontiersin.orgnih.gov |

| 2 | Oxidation of Intermediate | Desulfovibrio sp. | 2,3-dihydroxypropane-1-sulfonate (DHPS) | 3-Sulfolactate (SL). frontiersin.org |

| 3 | C-S Bond Cleavage (Desulfonation) | Desulfovibrio sp. | 3-Sulfolactate (SL) | Pyruvate, Sulfite (SO₃²⁻). frontiersin.org |

| 4 | Sulfite Reduction | Desulfovibrio sp., Bilophila wadsworthia | Sulfite (SO₃²⁻) | Hydrogen Sulfide (H₂S). frontiersin.orgnih.gov |

Structural Biology of Udp 6 Sulfoquinovose Synthase Sqd1/agl3

Elucidation of Enzyme Architecture and Functional Domains (e.g., Rossmann-fold)

The three-dimensional structure of UDP-6-sulfoquinovose synthase reveals a sophisticated architecture tailored for its multi-step catalytic function. The crystal structure of SQD1 from A. thaliana has been resolved to 1.6 Å, showing that the enzyme functions as a homodimer. nih.govpnas.org Each monomer is organized into two distinct domains, a hallmark of many nucleotide-sugar modifying enzymes. nih.govresearchgate.net

The N-terminal domain is significantly larger and is characterized by a classic Rossmann-fold. nih.govresearchgate.net This structural motif, consisting of a central β-sheet flanked by α-helices, is a canonical feature for binding the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. d-nb.infonih.gov In SQD1, the Rossmann-fold has a G-XX-G-XX-G fingerprint sequence for binding the pyrophosphate moiety of the cofactor. researchgate.net The C-terminal domain is smaller and is primarily responsible for binding the UDP-glucose substrate. researchgate.net The active site is strategically located in the cleft between these two domains, allowing for the coordinated action of the cofactor and substrate. nih.gov

This bi-domain structure is a common feature within the SDR superfamily, which allows for both conserved cofactor binding and diverse substrate specificity, the latter being determined by the more variable C-terminal region. nih.gov

High-Resolution Characterization of Active Site Features

The active site of SQD1/Agl3 is a precisely organized pocket designed to bind its substrates and orchestrate the series of chemical transformations required for UDP-sulfoquinovose synthesis.

High-resolution crystal structures of SQD1 complexed with NAD+ and UDP-glucose have provided detailed insights into substrate recognition. pnas.orgebi.ac.uk

NAD+ Binding Pocket: The NAD+ cofactor is tightly bound within the Rossmann-fold of the N-terminal domain. researchgate.netpnas.org Its binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. Specificity for NAD+ over NADP+ is determined by an acidic residue located after the second β-strand of the fold, which interacts with the 2' and 3' hydroxyls of the adenine ribose. d-nb.info In SQD1, key interactions involve residues at positions 95-96, 115-119, 158-159, 184, 202, and 265. uniprot.org

UDP-glucose Binding Pocket: The UDP-glucose molecule sits (B43327) in a pocket formed largely by the C-terminal domain, with the glucose moiety positioned adjacent to the nicotinamide ring of NAD+. pnas.org The UDP portion is stabilized by interactions with hydrophobic residues like Phe-87 and Leu-91. The glucose ring is held in place for catalysis through specific hydrogen bonds. Notably, the side chain of Thr-145 forms exceptionally short hydrogen bonds (2.4 Å) with the C4' and C6' hydroxyls of the glucose ring, positioning it for the initial oxidation and subsequent dehydration steps. pnas.org

Sulfite (B76179) Binding Pocket: The exact binding site for sulfite has been inferred from the proposed reaction mechanism, as it acts on an intermediate of the reaction. The mechanism suggests that after the formation of a UDP-4-keto-glucose-5,6-ene intermediate, a sulfite molecule performs a nucleophilic attack across the double bond. nih.govresearchgate.net A histidine side chain is thought to be catalytically important in this sulfonation step. pnas.orgrhea-db.org The pocket must accommodate this small, charged ion and position it correctly for addition to the C6 position of the sugar.

The catalytic activity of SQD1 and its homologs relies on a set of highly conserved residues within the active site, typical of the SDR superfamily. The key catalytic triad (B1167595) consists of a Threonine/Serine, a Tyrosine, and a Lysine (B10760008). researchgate.net

In A. thaliana SQD1, these residues have been identified as Thr-145, Tyr-182, and Lys-186. nih.gov The tyrosine and lysine are part of a highly conserved Y-XXX-K motif. nih.govresearchgate.net

Thr-145: This threonine residue is crucial for positioning the UDP-glucose substrate through unusually short hydrogen bonds, preparing it for catalysis. pnas.org

Tyr-182: This tyrosine acts as the catalytic base, abstracting a proton during the reaction sequence. nih.govresearchgate.net

Lys-186: This lysine residue is believed to play a role in lowering the pKa of the tyrosine, thereby enhancing its catalytic efficiency, and may also be involved in stabilizing reaction intermediates. nih.gov

Site-directed mutagenesis studies on the homologous Agl3 enzyme from S. acidocaldarius confirmed the critical nature of these residues. nih.gov Replacing Tyr-182 or Lys-186 with alanine (B10760859) rendered the enzyme inactive. nih.gov In Agl3, residues Tyr148 and Glu147 are also considered crucial for the acid-catalyzed release of the hydroxyl group at the C-6 position. nih.govresearchgate.net

| Residue (A. thaliana SQD1) | Homologous Residue (S. acidocaldarius Agl3) | Proposed Functional Role |

| Thr-145 | Thr-144 | Substrate positioning via hydrogen bonds. pnas.org |

| Tyr-182 | Tyr-182 | Acts as the catalytic base in the Y-XXX-K motif. nih.gov |

| Lys-186 | Lys-186 | Lowers the pKa of the catalytic tyrosine. nih.gov |

| - | Glu-147 / Tyr-148 | Implicated in the C-6 dehydration step. nih.govresearchgate.net |

Conformational Dynamics and Substrate-Induced Changes During Catalysis

The catalysis performed by SQD1 is not a static process; it involves significant conformational flexibility. The enzyme must adopt different conformations to accommodate the substrate, the various reaction intermediates (UDP-4-keto-glucose, UDP-d-glucose-5,6-ene), and the final product. nih.govresearchgate.net While the "lock and key" model provides a basic framework, an "induced fit" or "conformational selection" model, where the enzyme is inherently flexible, is more appropriate. nih.gov

Upon substrate binding, the enzyme likely undergoes a conformational shift to enclose the substrates and create a catalytically competent active site. nih.gov This is supported by the observation that water molecules present in the unbound active site would need to be displaced during the formation of the reaction intermediates. msu.edu The presence of several highly conserved glycine (B1666218) and proline residues in UDP-sulfoquinovose synthases suggests a structurally conserved mode of switching the enzyme from an inactive to an active conformation. nih.govresearchgate.net This flexibility allows the enzyme to shield the reactive intermediates from the aqueous solvent and to reposition them for the sequential steps of oxidation, dehydration, and sulfite addition. researchgate.net

Comparative Structural Analysis and Evolutionary Relationships within the Short-Chain Dehydrogenase/Reductase (SDR) Superfamily

The primary conserved feature is the N-terminal Rossmann-fold for dinucleotide cofactor binding. nih.govnih.gov The second defining feature is the active site, which commonly contains a catalytic triad or tetrad, most often featuring the Y-XXX-K motif seen in SQD1. nih.gov SDR enzymes are generally classified as 'classical' (around 250 residues) or 'extended' (around 350 residues), with the latter possessing an additional C-terminal domain for substrate recognition. nih.gov SQD1, with its distinct bi-domain structure, fits into the 'extended' SDR category. pnas.orgnih.gov

Structurally, SQD1 is most similar to other sugar-nucleotide modifying enzymes within the SDR superfamily, such as UDP-galactose 4-epimerase (GalE). pnas.orgembopress.org This structural homology highlights how a common protein scaffold has been evolutionarily adapted to perform a wide variety of chemical reactions, including epimerizations, reductions, and, in the case of SQD1, a complex dehydration and sulfonation. d-nb.infoembopress.org The versatility of the SDR fold allows it to serve as a platform for diverse metabolic functions while maintaining a conserved mechanism for cofactor binding and redox chemistry. nih.gov

| Feature | General SDR Superfamily | UDP-6-sulfoquinovose Synthase (SQD1) |

| Core Fold | Conserved Rossmann-fold for NAD(P)+ binding. nih.gov | Classical Rossmann-fold in the N-terminal domain. nih.govresearchgate.net |

| Cofactor | NAD(H) or NADP(H). d-nb.info | Tightly bound NAD+. researchgate.netpnas.org |

| Catalytic Motif | Commonly a Ser/Thr-Tyr-Lys triad (Y-XXX-K). nih.gov | Conserved Thr-Tyr-Lys triad (Y-XXX-K motif). nih.govresearchgate.net |

| Quaternary Structure | Varies; can be monomeric, dimeric, or tetrameric. | Homodimer. pnas.org |

| Classification | Classical, Extended, Complex, Divergent. nih.gov | Extended type. pnas.orgnih.gov |

| Function | Diverse oxidoreductase reactions on various substrates. d-nb.info | Multi-step synthesis of UDP-6-sulfoquinovose. nih.gov |

Advanced Methodologies for Research on Udp 6 Sulfoquinovose 3

Biochemical and Enzymological Assays

Biochemical and enzymological assays are fundamental to understanding the function of enzymes involved in the metabolism of UDP-6-sulfoquinovose(3-). These assays allow for the detailed examination of enzyme activity, substrate specificity, and reaction mechanisms in a controlled environment.

In Vitro Reconstitution of Enzyme Activity and Product Validation (HPLC, Spectrophotometry)

The in vitro reconstitution of biosynthetic pathways is a powerful approach to study enzymatic reactions outside the complex cellular environment. nih.gov This involves purifying the necessary enzymes, such as UDP-sulfoquinovose synthase (known as SQD1 in plants or Agl3 in archaea), and combining them with their substrates, UDP-glucose and sulfite (B76179), in a reaction vessel. nih.govwikipedia.orgwikipedia.org The successful conversion of substrates to the product, UDP-6-sulfoquinovose, validates the enzyme's function. wikipedia.org

Product Validation:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and validating the enzymatic product. The reaction mixture is injected into an HPLC system, and compounds are separated based on their interaction with a stationary phase. For instance, using an Aminex HPX-87H column, reaction products can be separated and detected. The retention time of the synthesized UDP-6-sulfoquinovose is compared against a known standard to confirm its identity. HPLC can also be used to quantify the product formed over time to determine reaction rates.

Spectrophotometry: Spectrophotometric assays provide a continuous, real-time method for monitoring enzyme activity. springernature.com Many assays are coupled, meaning the product of the primary reaction is a substrate for a second, indicator reaction that produces a change in absorbance. A common strategy for NAD⁺-dependent enzymes like UDP-sulfoquinovose synthase is to monitor the change in absorbance at 340 nm, which corresponds to the consumption or production of the cofactor NADH. springernature.com Alternatively, the release of reaction products like sulfite can be quantified using colorimetric methods, such as assays involving Ellman's reagent, which produces a measurable color change upon reaction with sulfhydryl groups. gerli.com

Determination of Steady-State Kinetic Parameters (K_m, k_cat)

Steady-state kinetics provides crucial insights into an enzyme's efficiency and its affinity for substrates. beilstein-journals.org By measuring the initial reaction velocity at various substrate concentrations, key kinetic parameters can be determined, typically by fitting the data to the Michaelis-Menten equation. youtube.comgraphpad.com

Michaelis Constant (K_m): The K_m value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). libretexts.org It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower K_m indicates a higher affinity. libretexts.org For the UDP-sulfoquinovose synthase (SQD1) from spinach, the K_m for the substrate UDP-glucose has been determined to be 60 µM. uniprot.org

Turnover Number (k_cat): The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time when the enzyme is fully saturated with substrate. graphpad.comlibretexts.org It is a measure of the enzyme's maximum catalytic speed. youtube.com The k_cat is calculated by dividing the Vmax by the total enzyme concentration (k_cat = Vmax / [E]_T). graphpad.com

The ratio of these two parameters, k_cat/K_m , is known as the specificity constant or catalytic efficiency. beilstein-journals.orgyoutube.com This value reflects how efficiently an enzyme converts a substrate into a product, taking into account both binding affinity and catalytic rate. youtube.com It is particularly useful for comparing the preference of an enzyme for different substrates. utah.edu For example, kinetic analysis of a sulfoquinovose mutarotase (B13386317) revealed a 5-fold selectivity in catalytic efficiency for sulfoquinovose over glucose-6-phosphate. nih.gov

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Michaelis Constant | K_m | Substrate concentration at which the reaction velocity is half of Vmax. | Indicates the apparent affinity of an enzyme for its substrate (lower K_m = higher affinity). libretexts.org |

| Turnover Number | k_cat | The number of substrate molecules converted to product per enzyme site per unit time at saturation. | Measures the maximum catalytic rate of an enzyme. libretexts.org |

| Catalytic Efficiency | k_cat/K_m | The ratio of k_cat to K_m. | Represents the overall efficiency of the enzyme, accounting for both substrate binding and catalysis. beilstein-journals.org |

High-Resolution Analytical Techniques

High-resolution analytical techniques are indispensable for the unambiguous identification, quantification, and structural elucidation of UDP-6-sulfoquinovose(3-) and related metabolites.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and widely used techniques for the analysis of UDP-6-sulfoquinovose(3-). nih.gov This method offers high specificity and sensitivity, allowing for both the identification and precise quantification of the compound in complex biological samples. aocs.org In this technique, HPLC first separates the components of a mixture, which are then ionized (e.g., via electrospray ionization, ESI) and introduced into a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). researchgate.net

For quantification, a multiple reaction monitoring (MRM) approach is often used, where specific precursor ions are selected and fragmented to produce characteristic product ions. lipidmaps.org This highly selective method enables accurate measurement of compound levels. LC-MS/MS is also instrumental in analyzing the downstream products of UDP-6-sulfoquinovose metabolism, such as the sulfolipid sulfoquinovosyl diacylglycerol (SQDG), allowing researchers to profile different molecular species of this lipid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic structure of molecules in solution. In the study of UDP-6-sulfoquinovose(3-) biosynthesis, NMR has been critical for elucidating the structure of transient intermediates. For example, when the enzyme Agl3 (a UDP-sulfoquinovose synthase) was incubated with UDP-glucose in the absence of the sulfur donor, sulfite, an intermediate accumulated. researchgate.netethz.ch Using one-dimensional (¹H) and two-dimensional (¹³C) NMR spectroscopy, researchers were able to definitively identify this intermediate as UDP-D-glucose-5,6-ene, providing critical insight into the enzyme's reaction mechanism. researchgate.netethz.ch This demonstrates the power of NMR to provide detailed structural information that cannot be obtained by other methods.

Chromatographic Methods (TLC, GC-MS) in Lipid Analysis

Once UDP-6-sulfoquinovose is utilized by glycosyltransferases to form the sulfolipid sulfoquinovosyl diacylglycerol (SQDG), chromatographic methods are essential for the analysis of this complex lipid. wikipedia.org

Molecular and Genetic Manipulation Strategies

Advanced research on UDP-6-sulfoquinovose(3-) and its metabolic pathways relies on a sophisticated toolkit of molecular and genetic manipulation strategies. These techniques are indispensable for elucidating gene function, understanding enzymatic mechanisms, and mapping the intricate regulatory networks that govern the biosynthesis and degradation of this vital sulfosugar.

Targeted Gene Deletion, Knockout, and Complementation Studies in Model Organisms

Targeted gene manipulation is a cornerstone for dissecting the in vivo roles of genes involved in UDP-6-sulfoquinovose metabolism. By creating mutants that lack specific genes, researchers can observe the resulting phenotypic changes and infer the function of the disrupted gene.

In the cyanobacterium Thermosynechococcus elongatus BP-1, the inactivation of the sqdB gene, which encodes UDP-sulfoquinovose synthase, resulted in a complete loss of sulfoquinovosyl diacylglycerol (SQDG). oup.com This deficiency led to a significant increase in the content of phosphatidylglycerol (PG), another anionic lipid, suggesting a compensatory mechanism to maintain the proper charge balance in the thylakoid membranes. oup.com While the sqdB mutant showed no noticeable defects in growth or photosynthesis under normal conditions, its growth was impaired under phosphate-limited conditions, highlighting the importance of sulfolipids in adapting to nutrient stress. oup.comnih.gov Similar studies in Synechococcus elongatus PCC 7942 also showed that sqdB and sqdX (encoding SQDG synthase) mutants lacked SQDG but exhibited increased PG levels without major effects on growth. oup.com

Conversely, in Synechocystis sp. PCC 6803, the sqdB mutant was unable to grow without external SQDG supplementation, indicating a more critical role for this sulfolipid in this organism. oup.com In the green alga Chlamydomonas reinhardtii, a mutant deficient in SQDG showed a 30–40% decrease in Photosystem II (PSII) activity. oup.com

Complementation studies are crucial for confirming that the observed phenotype is a direct result of the gene deletion. In these experiments, a functional copy of the deleted gene is reintroduced into the mutant organism. For instance, a cyanobacterial disruptant of the UDP-sulfoquinovose synthase gene recovered its ability to synthesize SQDG after the introduction of a cDNA encoding the corresponding enzyme from Chlamydomonas reinhardtii, thereby confirming the function of the cloned gene. nih.gov

These genetic approaches have been instrumental in establishing the physiological functions of sulfolipids and the enzymes responsible for their synthesis.

Table 1: Phenotypes of Gene Deletion/Knockout Mutants in UDP-6-sulfoquinovose Metabolism

| Organism | Gene Knockout | Phenotype | Reference |

| Thermosynechococcus elongatus BP-1 | sqdB | Complete loss of SQDG, increased PG content, impaired growth under phosphate (B84403) limitation. | oup.com |

| Synechococcus elongatus PCC 7942 | sqdB, sqdX | Complete loss of SQDG, increased PG levels, no significant effect on growth or photosynthesis. | oup.com |

| Synechocystis sp. PCC 6803 | sqdB | Inability to grow without external SQDG supplementation, decreased PSII activity. | oup.com |

| Arabidopsis thaliana | sqd2 | Complete lack of sulfolipid, reduced growth under phosphate-limited conditions. | nih.gov |

| Sulfolobus acidocaldarius | Δagl3 | No alteration of phenotype under normal growth, significant growth retardation under elevated salt concentrations. | nih.gov |

Heterologous Expression and Purification of Recombinant Enzymes for Functional Studies

To perform detailed biochemical and structural analyses, enzymes involved in UDP-6-sulfoquinovose metabolism are often produced in heterologous systems, most commonly Escherichia coli. This approach overcomes the challenges associated with low enzyme abundance in native organisms and allows for the production of large quantities of purified protein for in vitro characterization. dtu.dk

The UDP-sulfoquinovose synthase from Sulfolobus acidocaldarius, known as Agl3, was successfully cloned into an expression vector, produced in E. coli, and purified using His-tag affinity chromatography. nih.gov The purified recombinant Agl3 was then used in biochemical assays with UDP-glucose and sulfite as substrates, confirming its function as a UDP-sulfoquinovose synthase by detecting the formation of the product via RP-HPLC and PGC-ESI-MS analysis. nih.gov

Similarly, the SQD1 gene from Arabidopsis thaliana, which also encodes a UDP-sulfoquinovose synthase, was expressed in E. coli. nih.gov To facilitate this, a truncated version of the protein, lacking its chloroplast transit peptide, was used. The purified recombinant SQD1 protein was shown to catalyze the formation of UDP-sulfoquinovose from UDP-glucose and sulfite in vitro. nih.govwikipedia.org Furthermore, co-expression of both SQD1 and SQD2 (encoding the sulfoquinovosyltransferase) in E. coli successfully reconstituted the entire plant sulfolipid biosynthesis pathway in the bacterium, which normally does not produce this lipid. nih.gov

These heterologous expression systems are invaluable for verifying enzyme function, determining kinetic parameters, and producing sufficient protein for structural studies like X-ray crystallography, which provides atomic-level insights into catalytic mechanisms.

Table 2: Examples of Heterologously Expressed Enzymes in UDP-6-sulfoquinovose Research

| Enzyme | Native Organism | Expression System | Purpose of Expression | Reference |

| UDP-sulfoquinovose synthase (Agl3) | Sulfolobus acidocaldarius | E. coli | Functional characterization, biochemical assays. | nih.gov |

| UDP-sulfoquinovose synthase (SQD1) | Arabidopsis thaliana | E. coli | In vitro activity assays, reconstitution of sulfolipid biosynthesis. | nih.gov |

| Sulfoquinovosyltransferase (SQD2) | Arabidopsis thaliana | E. coli | Reconstitution of sulfolipid biosynthesis. | nih.gov |

| Sulfoquinovosidase | Agrobacterium tumefaciens | E. coli | Biochemical and crystallographic characterization. | nih.gov |

Global Omics Approaches (Transcriptomics, Proteomics) for Pathway Discovery and Regulation Analysis

Global "omics" approaches, such as transcriptomics and proteomics, provide a system-wide view of the molecular changes occurring within an organism under specific conditions. These powerful techniques are used to discover new metabolic pathways, identify novel genes, and understand the regulatory networks governing UDP-6-sulfoquinovose metabolism.

In a study on the plant pathogen Agrobacterium tumefaciens, differential proteomics was employed to identify a gene cluster involved in the degradation of sulfoquinovose (SQ). nih.gov By comparing the protein profiles of bacteria grown with and without SQ, researchers identified an upregulated cluster of genes, later named smo (sulfoquinovose monooxygenase), which are crucial for a novel oxidative desulfurization pathway. nih.govpnas.org

Similarly, a combination of genomics, proteomics, and transcriptomics was used to investigate SQ degradation in an anaerobic bacterial consortium from the gut microbiome. nih.govfrontiersin.org This integrated approach revealed a new, bifurcated pathway involving both sulfo-transketolase and sulfo-transaldolase activities in a Faecalicatena species. nih.gov Transcriptomic analysis (mRNA sequencing) and total proteomics identified the specific gene clusters and corresponding proteins that were significantly upregulated during growth on SQ compared to glucose. nih.gov

In Mycobacterium tuberculosis, transcriptomic analysis of human dendritic cells stimulated with sulfolipid-1 (SL-1), a complex glycolipid derived from sulfoquinovose, revealed that SL-1 modulates the host's transcriptional response. nih.govacs.org This analysis identified hundreds of genes regulated by SL-1, providing insights into its role in host-pathogen interactions. nih.govacs.org

These omics strategies are essential for generating hypotheses and providing a comprehensive dataset that can be integrated with genetic and biochemical data to build a complete picture of metabolic pathways and their regulation. scispace.com

Bioinformatics and Comparative Genomics for Enzyme Annotation and Pathway Prediction

Bioinformatics and comparative genomics are critical computational tools for identifying potential genes and pathways involved in UDP-6-sulfoquinovose metabolism across different organisms. By comparing genome sequences, researchers can identify homologous genes (orthologs) that are likely to have the same function. nih.govmdpi.com

For example, the gene encoding UDP-sulfoquinovose synthase (sqdB or agl3) was initially identified in Sulfolobus acidocaldarius by scanning its genome for sequences homologous to known bacterial sqdB or eukaryotic sqd1 genes. nih.gov This analysis revealed a homolog, Saci0423, with approximately 40% sequence identity, which was located within a gene cluster presumed to participate in UDP-sulfoquinovose biosynthesis. nih.gov

Comparative genomics has also revealed the diversity of SQ degradation pathways. nih.gov By mining large genomic databases, researchers have identified various gene clusters associated with different sulfoglycolytic strategies, such as the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP), sulfo-Entner-Doudoroff (sulfo-ED), sulfo-transaldolase (sulfo-TAL), and sulfo-transketolase (sulfo-TK) pathways. nih.govfrontiersin.org The distribution of these gene clusters suggests that some pathways may have evolved convergently in different bacterial lineages. nih.gov For instance, the sulfo-EMP and sulfo-EMP2 gene clusters are found in Gram-negative and Gram-positive bacteria, respectively, but can sometimes appear in hybrid forms. nih.gov

These in silico methods are powerful for predicting gene function and metabolic potential, guiding the design of subsequent experimental validation through genetic and biochemical approaches. nih.govfrontiersin.org

Isotopic Labeling and Tracing Experiments

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through biochemical pathways. springernature.comnih.gov By supplying cells or organisms with a substrate containing a stable isotope (e.g., ¹³C, ¹⁵N, or ³⁴S), researchers can track the incorporation of the labeled atoms into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In the context of UDP-6-sulfoquinovose, isotopic tracing can elucidate both its biosynthesis and catabolism. For example, to confirm that SQ is not metabolized by the host but exclusively by the gut microbiota, germ-free mice were gavaged with ¹³C-labeled SQ. nih.govresearcher.life The absence of ¹³CO₂ in their breath confirmed that the mice themselves could not degrade the sulfosugar. nih.govresearcher.life